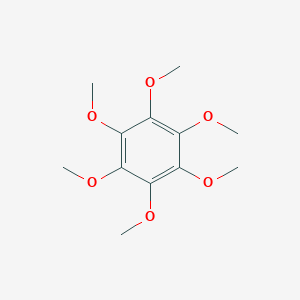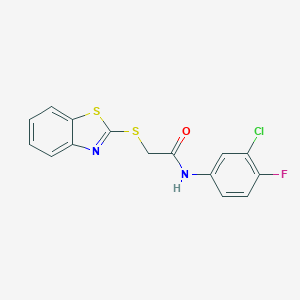
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide, also known as BF-1, is a chemical compound that has been widely studied for its potential use in scientific research.
Mécanisme D'action
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide works by undergoing a redox reaction with ROS, which results in the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the amount of ROS present, allowing for quantitative detection and imaging.
Effets Biochimiques Et Physiologiques
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have low toxicity and minimal interference with cellular processes, making it a suitable probe for studying ROS in living cells. It has also been shown to be stable under physiological conditions, allowing for long-term imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is its high selectivity and sensitivity for detecting ROS. It is also easy to use and can be applied to a wide range of cell types and experimental conditions. However, one limitation is that it requires excitation at a relatively short wavelength, which can lead to phototoxicity and photobleaching in some experimental systems.
Orientations Futures
There are several future directions for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide research. One potential direction is to modify the structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide to improve its selectivity and sensitivity for detecting specific types of ROS. Another direction is to develop new imaging techniques that can be used in conjunction with 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide to provide more detailed information about ROS dynamics in living cells. Finally, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide could be used in combination with other probes and techniques to study the role of ROS in various physiological and pathological processes.
In conclusion, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is a promising compound for studying ROS in living cells. Its high selectivity and sensitivity, low toxicity, and stability make it a suitable probe for a wide range of experimental systems. Further research is needed to fully realize its potential for scientific research applications.
Méthodes De Synthèse
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-mercaptobenzothiazole with N-(3-chloro-4-fluorophenyl)acetamide in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play an important role in various physiological and pathological processes, and their detection and imaging can provide valuable insights into these processes. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have high selectivity and sensitivity for detecting ROS, making it a promising candidate for this application.
Propriétés
Numéro CAS |
5363-47-3 |
|---|---|
Nom du produit |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide |
Formule moléculaire |
C15H10ClFN2OS2 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H10ClFN2OS2/c16-10-7-9(5-6-11(10)17)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20) |
Clé InChI |
OUXRRZWCYBXKET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



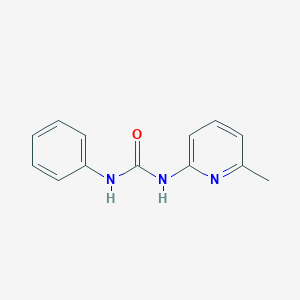
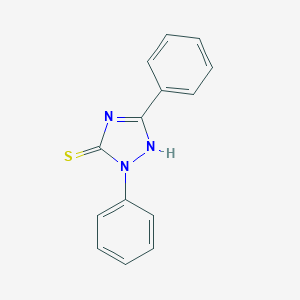
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
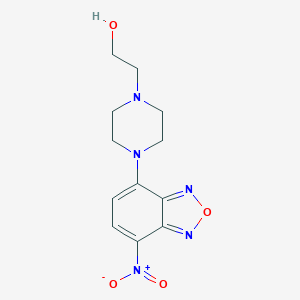
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
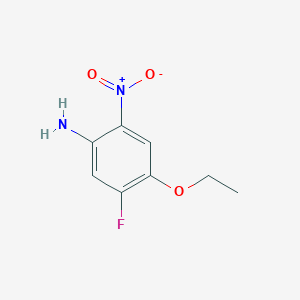
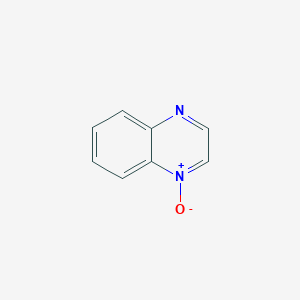
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
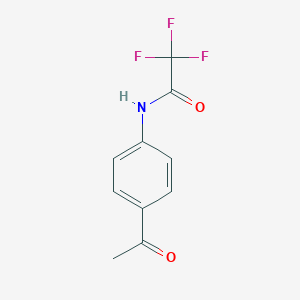

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

